molecular formula C8H8Br2 B1631555 1,4-Dibromo-2,3-dimethylbenzene CAS No. 75024-22-5

1,4-Dibromo-2,3-dimethylbenzene

Cat. No. B1631555
CAS RN: 75024-22-5
M. Wt: 263.96 g/mol
InChI Key: IVJJDBCZDJFMNZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dimethylbenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,4-Dibromo-o-xylene and 3,6-Dibromo-o-xylene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and two methyl groups . The exact positions of these substituents can be inferred from the name of the compound: the bromine atoms are on the 1st and 4th carbon atoms of the benzene ring, and the methyl groups are on the 2nd and 3rd carbon atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.96 , a boiling point of 267.0±35.0 °C , and a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

  • Polymer Synthesis

    • 1,4-Dibromo-2,3-dimethylbenzene has been utilized in the synthesis of poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers, combining ring-opening polymerization and cross-coupling processes. This method leverages the solubility properties of the polymers in organic solvents at room temperature, expanding potential applications in materials science (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).
  • Chemical Kinetic Modeling

    • The compound has been referenced in studies focusing on the kinetics of oxidation and ignition of dimethylbenzenes. These studies provide valuable insights into the reactivity and stability of such compounds under various conditions, which is essential for their potential use in industrial and environmental applications (Gaïl, Dagaut, Black, & Simmie, 2008).
  • Development of Novel Polymers

    • Research involving this compound has led to the development of novel polymers with high solubility and specific thermal behaviors. These polymers have potential applications in various fields such as electronics, coatings, and nanotechnology (Cianga & Yagcı, 2001).
  • Structural Analysis

    • It has been used in structural analysis studies, particularly in understanding the behavior of atoms in liquids through X-ray diffraction methods. This research aids in the comprehensive understanding of molecular interactions and properties (Drozdowski, 2006).
  • Synthetic Organic Chemistry

    • This compound serves as a precursor in various synthetic organic transformations. Its reactivity and selectivity make it valuable for constructing complex organic molecules, which can be crucial in pharmaceutical and material science research (Diemer, Leroux, & Colobert, 2011).
  • Bromination Reaction Studies

    • Studies on the bromination reactions of dimethylbenzenes, including this compound, provide essential data on reaction mechanisms and kinetics. This information is vital for the development of efficient and environmentally friendly chemical processes (Aitken, Jethwa, Richardson, & Slawin, 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Mechanism of Action

Target of Action

The primary target of 1,4-Dibromo-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .

Mode of Action

this compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene ring-containing compounds . The introduction of bromine atoms can alter the properties of these compounds, potentially affecting their reactivity, stability, and interactions with other molecules .

Pharmacokinetics

Its physical properties such as melting point (232 °c), boiling point (118-121 °c at 15 torr), and density (1710±006 g/cm3) can provide some insights into its potential behavior in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In general, the introduction of bromine atoms can significantly alter the properties of benzene ring-containing compounds, potentially leading to changes in their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles or bases . Additionally, its stability may be influenced by factors such as temperature, pH, and the presence of light .

properties

IUPAC Name

1,4-dibromo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJDBCZDJFMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477574
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75024-22-5
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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